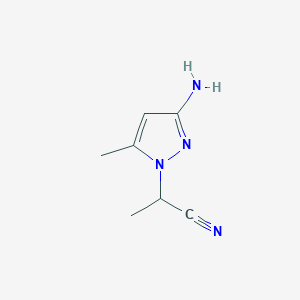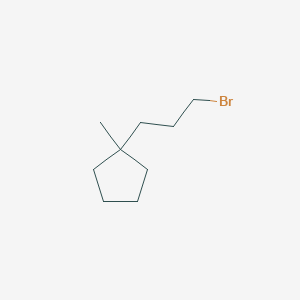
1-(3-Bromopropyl)-1-methylcyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-1-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a methyl group and a 3-bromopropyl chain
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-1-methylcyclopentane can be synthesized through the alkylation of 1-methylcyclopentane with 1,3-dibromopropane. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentane, followed by nucleophilic substitution with 1,3-dibromopropane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-1-methylcyclopentane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. It can also participate in elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination, often in the presence of heat.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Reactions: The major product is typically an alkene, such as 1-methylcyclopentene.
科学研究应用
1-(3-Bromopropyl)-1-methylcyclopentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Utilized in the preparation of polymers and other advanced materials.
作用机制
The mechanism of action for 1-(3-Bromopropyl)-1-methylcyclopentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution. The bromine atom leaves, forming a positively charged carbon center that is then attacked by the nucleophile. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the expulsion of the bromine atom.
相似化合物的比较
1-(3-Chloropropyl)-1-methylcyclopentane: Similar structure but with a chlorine atom instead of bromine.
1-(3-Iodopropyl)-1-methylcyclopentane: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-(3-Bromopropyl)-1-methylcyclopentane is unique due to the bromine atom, which is a better leaving group compared to chlorine, making it more reactive in nucleophilic substitution reactions. This reactivity can be advantageous in synthetic applications where a higher reaction rate is desired.
属性
分子式 |
C9H17Br |
|---|---|
分子量 |
205.13 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-1-methylcyclopentane |
InChI |
InChI=1S/C9H17Br/c1-9(7-4-8-10)5-2-3-6-9/h2-8H2,1H3 |
InChI 键 |
PZAHSBYOHCERMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC1)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


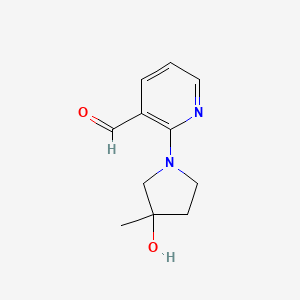
![tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate](/img/structure/B13201371.png)
![2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13201376.png)
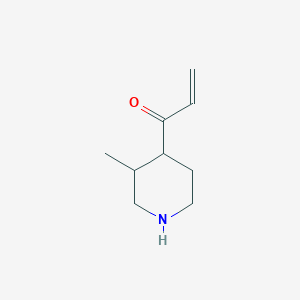
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13201397.png)
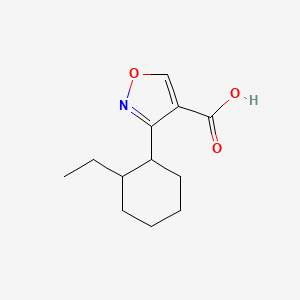
![([2-(Bromomethyl)-3,3-dimethylbutoxy]methyl)benzene](/img/structure/B13201409.png)
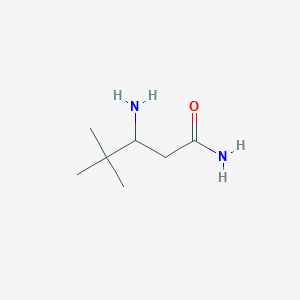
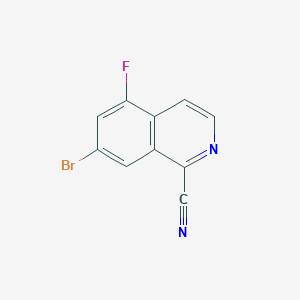
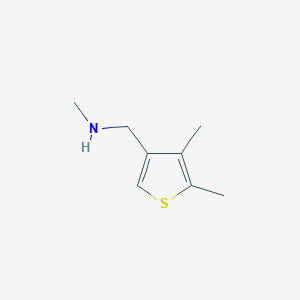
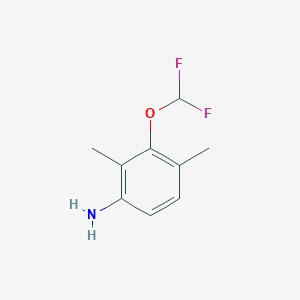
![1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B13201444.png)
![2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B13201448.png)
